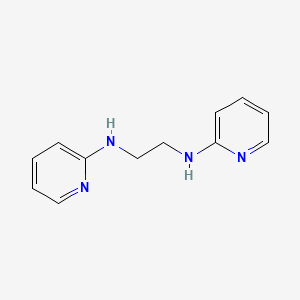
N,N'-bis(pyridin-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C14H18N4. It is a colorless to pale yellow solid that is soluble in water and can form complexes with metal ions. This compound is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine can be synthesized through the reaction of pyridine-2-carboxaldehyde with ethylenediamine. The reaction typically involves mixing the two reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of N,N’-bis(pyridin-2-yl)ethane-1,2-diamine follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo substitution reactions with electrophiles, such as alkyl halides[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions[][3].
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives[][3].
Wissenschaftliche Forschungsanwendungen
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N,N’-bis(pyridin-2-yl)ethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into products. The compound’s molecular targets include metal ions such as copper, nickel, and zinc, which are essential for its catalytic activity[5][5].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with additional methyl groups.
N,N’-bis(pyridin-2-yl)benzylideneethane-1,2-diamine: Contains a benzylidene group instead of ethane.
Uniqueness
N,N’-bis(pyridin-2-yl)ethane-1,2-diamine is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This stability makes it particularly useful in catalytic applications and in the study of metalloproteins .
Eigenschaften
CAS-Nummer |
39643-08-8 |
|---|---|
Molekularformel |
C12H14N4 |
Molekulargewicht |
214.27 g/mol |
IUPAC-Name |
N,N'-dipyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C12H14N4/c1-3-7-13-11(5-1)15-9-10-16-12-6-2-4-8-14-12/h1-8H,9-10H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
WZNXJKCIJMLBAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)NCCNC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)
![2-Phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13880558.png)
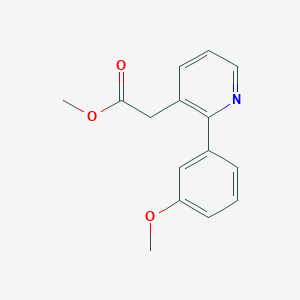

![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
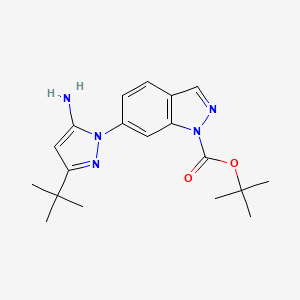
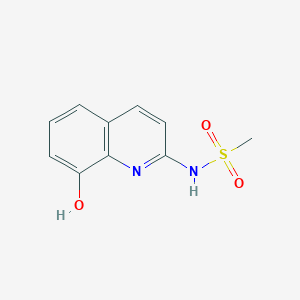
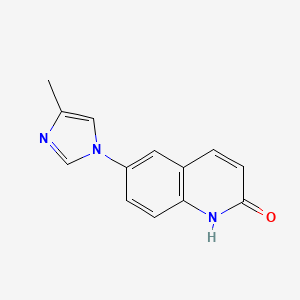
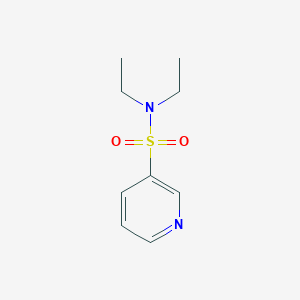
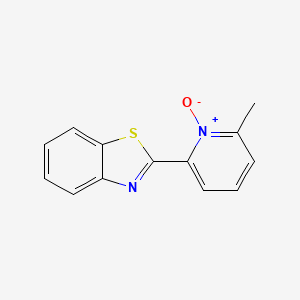
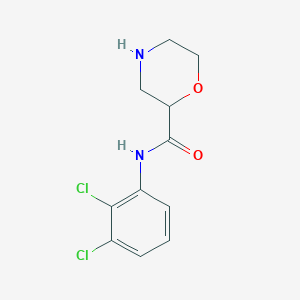
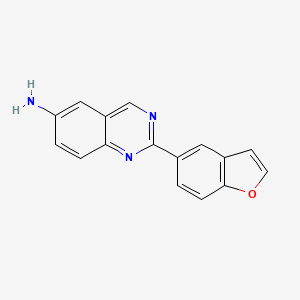
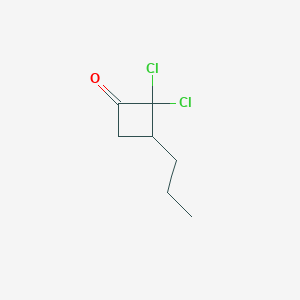
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
